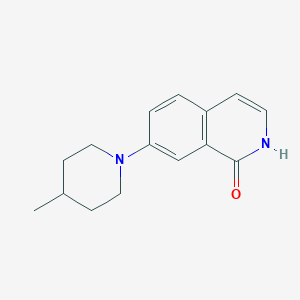
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
The synthesis of 7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one typically involves the reaction of isoquinoline derivatives with 4-methylpiperidine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product.
化学反应分析
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
相似化合物的比较
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one can be compared with other isoquinoline derivatives, such as:
7-(4-ethylpiperidin-1-yl)isoquinolin-1(2H)-one: This compound has a similar structure but with an ethyl group instead of a methyl group.
7-(4-phenylpiperidin-1-yl)isoquinolin-1(2H)-one: This derivative has a phenyl group, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for particular applications.
生物活性
7-(4-methylpiperidin-1-yl)isoquinolin-1(2H)-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound is part of a larger class of isoquinoline derivatives, which have been studied for various therapeutic applications, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound features an isoquinoline core, which is a bicyclic structure known for its diverse biological activities. The presence of the piperidine moiety is significant as it can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds related to this structure have shown promise in targeting various cancer types, including breast and lung cancers.
- Neuroprotective Effects : Isoquinoline derivatives are also being explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways, which is crucial for the development of targeted cancer therapies.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological activity of compounds similar to this compound:
- Study on Anticancer Activity :
- Neuroprotective Study :
- Kinase Inhibition Analysis :
Molecular Modeling Studies
In silico studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest favorable interactions with kinases and opioid receptors, which may correlate with observed biological activities .
属性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC 名称 |
7-(4-methylpiperidin-1-yl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H18N2O/c1-11-5-8-17(9-6-11)13-3-2-12-4-7-16-15(18)14(12)10-13/h2-4,7,10-11H,5-6,8-9H2,1H3,(H,16,18) |
InChI 键 |
CUVILYBNUBXNPT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=CC3=C(C=C2)C=CNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















